molecular formula C6H10N2O2 B8394257 1-Allyloxyaziridine-2-carboxamide

1-Allyloxyaziridine-2-carboxamide

Cat. No.: B8394257
M. Wt: 142.16 g/mol
InChI Key: JBMFTCBMIFRNOR-UHFFFAOYSA-N
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Description

1-Allyloxyaziridine-2-carboxamide is a specialized aziridine derivative characterized by an allyloxy substituent (-OCH₂CH=CH₂) and a carboxamide group (-CONH₂) attached to the strained three-membered aziridine ring. This compound belongs to the aziridine family, known for their reactivity due to ring strain and electron-rich nitrogen, making them valuable intermediates in medicinal and synthetic chemistry .

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

1-prop-2-enoxyaziridine-2-carboxamide

InChI

InChI=1S/C6H10N2O2/c1-2-3-10-8-4-5(8)6(7)9/h2,5H,1,3-4H2,(H2,7,9)

InChI Key

JBMFTCBMIFRNOR-UHFFFAOYSA-N

Canonical SMILES

C=CCON1CC1C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aziridine Carboxamide Derivatives

The following table compares 1-Allyloxyaziridine-2-carboxamide with key aziridine-based analogs:

Compound Substituents Synthesis Method Yield Applications References
This compound Allyloxy, carboxamide Hypothetical: Likely involves nucleophilic ring-opening or coupling reactions N/A Potential pharmaceutical intermediate Inferred
2-Cyanoaziridine-1-carboxamide Cyano (-CN), carboxamide Multi-step synthesis via aziridine ring functionalization N/A Intermediate for 4-imino-1,3-diazabicyclo[3.1.0]hexan-2-one derivatives
1-(2-Hydroxyethyl)aziridine-2-carbohydrazide Hydroxyethyl (-CH₂CH₂OH), carbohydrazide Hydrazide coupling with hydroxyethyl-substituted aziridine N/A Unspecified bioactive applications
N-(1-Phenylethyl)aziridine-2-carboxylate ester Phenylethyl, ester Chiral pool synthesis using aziridine chirons N/A Precursor to sphingoids, ceramides, and alkaloids

Key Observations :

  • The strained aziridine ring facilitates nucleophilic attack, useful in ring-opening reactions for drug synthesis .
  • Synthetic Complexity: While N-(1-Phenylethyl)aziridine-2-carboxylate esters employ chiral catalysis for asymmetric synthesis , 2-cyanoaziridine-1-carboxamide derivatives require specialized protocols to stabilize the reactive aziridine core .
Non-Aziridine Carboxamides
2.2.1. Indolizine-2-carboxamides (e.g., N-Benzylindolizine-2-carboxamide)
  • Structure : Indolizine (bicyclic heterocycle) with carboxamide.
  • Synthesis : Acid-amine coupling using indolizine-2-carboxylic acids and amines (e.g., benzylamine) under EDCI/HOBT activation .
  • Yield : Moderate (exact yield unspecified for 11d in ).
  • Applications : Analogues of isoniazid, targeting tuberculosis with resistance profiles .
2.2.2. Thiazolidine-4-carboxamides (e.g., 3aa, 3ab)
  • Structure : Thiazolidine (five-membered ring with sulfur and nitrogen) with carboxamide.
  • Synthesis : Boc-protected carboxylic acid coupled with amines, followed by deprotection and purification via column chromatography .
  • Yield : 58.8–76.1% (e.g., 3ab: 58.8%; 1a: 76.1%) .

Comparative Analysis :

  • Ring Strain vs. Stability : Aziridine derivatives (e.g., this compound) offer higher reactivity than indolizine or thiazolidine carboxamides, but lower thermal and hydrolytic stability .
  • Biological Relevance : Indolizine carboxamides show direct anti-tuberculosis activity , whereas aziridine carboxamides are primarily intermediates rather than end-stage drugs .

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